molecular formula C25H23N5O B7550768 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide

2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide

Cat. No. B7550768
M. Wt: 409.5 g/mol
InChI Key: SMCCBWMGJDOVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using a specific method.

Scientific Research Applications

2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer.

Mechanism of Action

The mechanism of action of 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide involves the inhibition of certain enzymes that play a crucial role in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions that could be pursued in the research of 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and identify other enzymes that it may inhibit. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance its antitumor activity. Additionally, further research could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide is a quinoline derivative that has shown promising applications in various fields, particularly in cancer research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.

Synthesis Methods

The synthesis of 2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide involves the condensation of 4-chloro-2-(pyridin-4-yl)quinoline with (2-pyrrolidin-1-ylpyridin-4-yl)methanol in the presence of a base. The resulting intermediate is then treated with the appropriate amine to obtain the final product.

properties

IUPAC Name

2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O/c31-25(28-17-18-7-12-27-24(15-18)30-13-3-4-14-30)21-16-23(19-8-10-26-11-9-19)29-22-6-2-1-5-20(21)22/h1-2,5-12,15-16H,3-4,13-14,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCCBWMGJDOVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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